molecular formula C8H6ClF B1401230 1-Chloro-3-ethenyl-5-fluorobenzene CAS No. 1602840-78-7

1-Chloro-3-ethenyl-5-fluorobenzene

Cat. No.: B1401230
CAS No.: 1602840-78-7
M. Wt: 156.58 g/mol
InChI Key: WGMFBHKIILRXPJ-UHFFFAOYSA-N
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Description

1-Chloro-3-ethenyl-5-fluorobenzene is an aromatic compound with the molecular formula C8H6ClF It is characterized by the presence of a chlorine atom, a fluorine atom, and an ethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethenyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethenyl-5-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethenyl-5-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-3-ethenyl-5-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethenyl-5-fluorobenzene involves its interaction with specific molecular targets. The ethenyl group allows for conjugation with other molecules, facilitating various chemical transformations. The chlorine and fluorine atoms influence the compound’s reactivity and stability, making it suitable for selective reactions in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-ethenyl-5-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties. The ethenyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-3-ethenyl-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMFBHKIILRXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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